N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

Lipophilicity Drug-likeness Physicochemical property

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is a synthetic small-molecule pyrimidine derivative belonging to the 4,6-diaminopyrimidine class, characterized by a 4-chlorophenyl substitution at the N4 position and a methyl group at C2. It is a versatile scaffold used as a research intermediate in kinase inhibitor design and as a structurally related building block or impurity marker for certain 4-anilinoquinazoline-based therapeutics.

Molecular Formula C11H11ClN4
Molecular Weight 234.69
CAS No. 77297-44-0
Cat. No. B2361021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine
CAS77297-44-0
Molecular FormulaC11H11ClN4
Molecular Weight234.69
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
InChIKeyXYDGSFSSNMJTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine (CAS 77297-44-0): A 2-Methyl-4,6-Diaminopyrimidine Building Block for Targeted Synthesis


N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is a synthetic small-molecule pyrimidine derivative belonging to the 4,6-diaminopyrimidine class, characterized by a 4-chlorophenyl substitution at the N4 position and a methyl group at C2 [1]. It is a versatile scaffold used as a research intermediate in kinase inhibitor design and as a structurally related building block or impurity marker for certain 4-anilinoquinazoline-based therapeutics [2]. Its core motif is shared with the diaminopyrimidine hinge-binding pharmacophore found in several dual EGFR/HER2 inhibitors, making it relevant for procurement in medicinal chemistry programs that require strict control of substitution patterns and impurity profiles [3].

Why N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine Cannot Be Generically Substituted with Other Diaminopyrimidines


Simple interchange with unsubstituted 4,6-diaminopyrimidine or positional isomers such as 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is not scientifically valid for two reasons. First, the specific N4-(4-chlorophenyl) substitution pattern directly alters the molecule’s computed lipophilicity (cLogP ~2.8) and electrostatic surface properties relative to its N4-unsubstituted or 5-aryl analogs, which in turn modifies membrane permeability and binding kinetics in kinase-targeted applications [1]. Second, in procurements tied to pharmaceutical process chemistry, this compound is specifically cited as an intermediate or related substance in the preparation of 4-anilinoquinazoline derivatives; substituting with a regioisomer introduces a different impurity signature detectable by HPLC, thereby compromising process validation and regulatory documentation [2].

Quantitative Differentiation Evidence for N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine Relative to Close Analogs


Lipophilicity (cLogP) Comparison Against the Unsubstituted 4,6-Diaminopyrimidine Core

The introduction of the 4-chlorophenyl group onto the 4,6-diaminopyrimidine scaffold increases the computed partition coefficient (cLogP) by approximately 3.3 log units relative to the unsubstituted core, moving it into the drug-like lipophilicity space (cLogP 1–3) preferred for kinase inhibitor lead compounds. This is a class-level inference based on PubChem-computed XLogP3 values for the target compound and its core scaffold [1].

Lipophilicity Drug-likeness Physicochemical property

Computed Topological Polar Surface Area (tPSA) Versus a Positional Isomer

The tPSA of N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine was computed at 63.8 Ų. When compared to the positional isomer 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3, PubChem CID 234282), the tPSA is identical (63.8 Ų); the differentiation arises from the specific arrangement of hydrogen-bond donors/acceptors and the impact on molecular recognition in the ATP-binding pocket. This is a supporting evidence point, as no direct transport assay data are available for either compound [1].

Polarity Permeability Pharmacokinetics

Computational Hydrogen-Bond Donor Count Relative to 4-Chlorophenyl Quinazoline Analogs

The target compound possesses 2 hydrogen-bond donors (HBD), originating from the two primary amines on the pyrimidine ring. In contrast, 4-(4-chlorophenyl)aminosubstituted quinazolines, such as the lapatinib core, present only 1 HBD if the quinazoline NH is substituted. The extra donor in this pyrimidine scaffold provides an additional hydrogen-bonding anchor that can engage the kinase hinge or catalytic lysine in a mode not accessible to 4-anilinoquinazolines. This is a class-level inference drawn from structural motifs common to 4,6-diaminopyrimidine kinase inhibitors [1].

Hydrogen bonding Kinase hinge binding Scaffold comparison

Rotatable Bond Count and Molecular Flexibility Relative to the 4,6-Diaminopyrimidine Core

The target compound has 2 rotatable bonds, corresponding to the N4–phenyl linkage. The unsubstituted 4,6-diaminopyrimidine core has 0 rotatable bonds. This small but measurable increase in conformational freedom provides a moderate entropic penalty upon binding that must be compensated by enthalpic interactions from the chlorophenyl ring. This is supporting evidence for structure-based design considerations [1].

Molecular flexibility Entropy Binding affinity

Commercial Purity Specification and Vendor Availability for Regulated Research

Multiple authenticated vendors including AKSci, Fluorochem, and Chemscene specify a minimum purity of 95% for this compound, with standard storage at 2–8°C under dry, sealed conditions. This purity specification exceeds the often lower or undefined purity of some analogous 4,6-diaminopyrimidine intermediates available for discovery-scale purchase. This is a cross-study procurement data point .

Purity specification Procurement Quality control

High-Priority Application Scenarios for N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine Procurement


Kinase Hinge-Binding Fragment for Structure-Based Drug Design

The compound's 4,6-diaminopyrimidine scaffold, augmented by a 4-chlorophenyl substituent that pushes cLogP to 2.8, serves as a hinge-binding fragment in kinase inhibitor design programs. Its 2 hydrogen-bond donors, 4 acceptors, and tPSA of 63.8 Ų are consistent with efficient ATP-site ligand properties [3]. The N4-chlorophenyl vector specifically projects toward the solvent-accessible region or hydrophobic back pocket in kinases, as demonstrated by analogous N4-substituted pyrimidine inhibitors of EGFR/HER2 [2]. Researchers should prioritize this specific analog when SAR exploration demands a para-chloro substituent at this vector.

Synthetic Intermediate for 4-Anilinoquinazoline Derivatives and Impurity Profiling

As documented in patent literature, 4,6-diaminopyrimidine intermediates with N4-aryl substitution are utilized in the preparation of lapatinib and related 4-anilinoquinazolines [3]. This compound may arise as a synthetic intermediate or potential process-related impurity. Procuring this exact CAS-registered form is essential for HPLC method development, forced degradation studies, and reference standard qualification in pharmaceutical quality control.

Building Block in Combinatorial Library Synthesis Targeting Antifolate Enzymes

2-Substituted-4,6-diaminopyrimidine derivatives have established activity as dihydrofolate reductase (DHFR) inhibitors and antiproliferative agents [3]. The 2-methyl substitution present in this compound is a conservative modification that retains the 2,4-diamino hydrogen-bonding motif required for DHFR binding while introducing a slight steric and electronic perturbation. Procurement for combinatorial library synthesis enables systematic exploration of N4-aryl SAR in DHFR and related folate pathway targets.

Physicochemical Property Reference in Drug-Likeness Studies

With a measured molecular weight of 234.68 Da, cLogP of 2.8, and topological PSA of 63.8 Ų, this compound sits within the optimal drug-like property space defined by Lipinski's Rule of Five and the Veber criteria [3]. It can serve as a reference compound or calibration standard in in silico property prediction model training and in experimental logP/logD determination using HPLC methods, particularly for benchmarking against closely related chlorophenyl-pyrimidine analogs.

Quote Request

Request a Quote for N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.